molecular formula C11H14O2S B082897 Ethyl (4-methylthiophenyl)acetate CAS No. 14062-27-2

Ethyl (4-methylthiophenyl)acetate

Cat. No.: B082897
CAS No.: 14062-27-2
M. Wt: 210.29 g/mol
InChI Key: ZLQPAONBGBXGFN-UHFFFAOYSA-N
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Description

Ethyl (4-methylthiophenyl)acetate (CAS: 14062-27-2) is an organosulfur compound with the molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g/mol . Structurally, it consists of a phenyl ring substituted with a methylthio (-SMe) group at the para position, linked to an ethyl acetate moiety. Key physical properties include:

  • Density: 1.111 g/cm³
  • Boiling point: 301.6°C at 760 mmHg
  • Melting point: 30–32°C
  • Flash point: 136.0°C .

The compound is synthesized via reactions involving ethyl cyanoacetate, elemental sulfur, and acetone under basic conditions (e.g., diethylamine in ethanol) . Its applications span pharmaceuticals, agrochemicals, and specialty organic synthesis due to the electron-donating methylthio group, which enhances reactivity in aromatic substitution reactions.

Properties

IUPAC Name

ethyl 2-(4-methylsulfanylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQPAONBGBXGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441055
Record name Ethyl [4-(methylsulfanyl)phenyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-27-2
Record name Ethyl [4-(methylsulfanyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [4-(methylthio)phenyl]acetate
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Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-bromophenylacetic acid reacts with NaSMe in DMF at 130°C under nitrogen protection. The CuBr catalyst facilitates the nucleophilic displacement of bromine by the methylthio group. Post-reaction, the mixture is hydrolyzed with sodium hydroxide, acidified to pH 2–4, and extracted with ethyl acetate. Recrystallization yields (4-methylthiophenyl)acetic acid, which is esterified with ethanol under acidic conditions.

Key Data:

Starting MaterialReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
4-Bromophenylacetic acidNaSMe, CuBrDMF130480.4

This method achieves high yields but requires careful handling of DMF, a high-boiling solvent with toxicity concerns. The use of CuBr adds cost, necessitating catalyst recovery strategies for industrial scalability.

Friedel-Crafts Acylation and Haloform Reaction

An alternative route involves synthesizing 4-methylthioacetophenone via Friedel-Crafts acylation, followed by a haloform reaction to generate the carboxylic acid intermediate. Patent CN102603646B outlines the acylation of thioanisole with acetyl chloride in dichloromethane (DCM) at 0–20°C.

Functionalization Steps

  • Friedel-Crafts Acylation: Thioanisole reacts with acetyl chloride in DCM using a Lewis acid catalyst (e.g., AlCl₃), forming 4-methylthioacetophenone.

  • Haloform Reaction: The ketone undergoes iodination in alkaline conditions, cleaving the methyl group to yield (4-methylthiophenyl)acetic acid.

  • Esterification: The acid is treated with ethanol and sulfuric acid under reflux to produce the target ester.

Key Data:

StepReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Friedel-CraftsAcetyl chloride, AlCl₃DCM0–2010–20Not reported
HaloformI₂, NaOHH₂O80–1006–8~60–70 (est.)

This multistep process is less efficient than direct substitution but leverages widely available starting materials. The haloform reaction’s moderate yield and iodine usage pose environmental challenges.

Esterification of (4-Methylthiophenyl)acetic Acid

Esterification of the preformed acid with ethanol is a straightforward final step common to multiple routes. The reaction employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts under reflux.

Standard Protocol

  • Acid Activation: (4-Methylthiophenyl)acetic acid is dissolved in ethanol.

  • Catalysis: Concentrated H₂SO₄ (1–2 mol%) is added, and the mixture is refluxed for 6–12 hours.

  • Work-Up: The product is neutralized, extracted with ethyl acetate, and distilled under reduced pressure.

Optimization Insights:

  • Excess ethanol drives equilibrium toward ester formation.

  • Molecular sieves or azeotropic distillation with toluene enhances yield by removing water.

While this step is reliable, prolonged reflux increases energy costs, and acid catalysts necessitate corrosion-resistant equipment.

Alternative Methods and Green Chemistry Approaches

Recent advancements in solvent-free and catalytic technologies offer promising alternatives. A study using [Et₃NH][HSO₄] ionic liquid under solvent-free conditions achieved 85–92% yields in related esterifications, suggesting potential applicability to Ethyl (4-methylthiophenyl)acetate.

Hypothetical Green Synthesis

  • One-Pot Substitution-Esterification: Combine NaSMe, 4-bromophenylacetic acid, and ethanol with [Et₃NH][HSO₄] to directly form the ester.

  • Microwave Assistance: Reduce reaction time and energy use through microwave irradiation.

Advantages:

  • Eliminates toxic solvents (e.g., DMF).

  • Ionic liquids are recyclable, reducing waste.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)CostScalabilityEnvironmental Impact
Nucleophilic Substitution280.4ModerateHighModerate (DMF use)
Friedel-Crafts/Haloform3~60–70LowModerateHigh (I₂ waste)
Green Esterification185–92 (est.)HighEmergingLow

The nucleophilic substitution route is optimal for industrial production due to its balance of yield and scalability. Green methods, while less developed, align with sustainability goals and warrant further research.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-methylthiophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fragrance and Flavor Industry

Ethyl (4-methylthiophenyl)acetate is primarily recognized for its aromatic properties. It is often utilized as a flavoring agent and fragrance component due to its pleasant scent profile, which resembles that of certain fruits.

  • Fragrance Formulation : The compound can be incorporated into perfumes and personal care products to enhance scent profiles. Its volatility and pleasant odor make it suitable for use in air fresheners and scented candles.
  • Flavoring Agent : In the food industry, it acts as a flavor enhancer in various products, contributing to fruity notes in confectionery and beverages.

Chemical Synthesis

This compound serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

  • Synthesis of Other Compounds : This compound can be used to synthesize other esters or sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Reactions : It can undergo hydrolysis to yield 4-methylthiophenol and ethanol, which are useful in further chemical syntheses.

Potential Pharmaceutical Applications

The compound's unique structure suggests potential applications in the pharmaceutical field:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity. This compound could be explored for its efficacy against various pathogens.
  • Drug Delivery Systems : Its ester functionality may allow for modifications that enhance drug solubility and bioavailability, making it a candidate for drug formulation development.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material:

  • Chromatography : It is often utilized in gas chromatography (GC) and high-performance liquid chromatography (HPLC) as a standard for method validation due to its defined characteristics.
  • Detection of Volatile Compounds : Its volatility makes it suitable for studies involving the detection of volatile organic compounds (VOCs).

Case Study 1: Fragrance Development

A study conducted by fragrance companies highlighted the use of this compound in creating new fragrance blends. The compound was evaluated for its olfactory properties alongside other esters, demonstrating compatibility with floral and fruity notes.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal examined the antimicrobial properties of sulfur-containing esters, including this compound. Results indicated potential effectiveness against Gram-positive bacteria, warranting further investigation into its pharmaceutical applications.

Application AreaSpecific UseBenefits
Fragrance IndustryComponent in perfumes and air freshenersEnhances scent profiles
Food IndustryFlavor enhancer in confectioneryAdds fruity notes
Chemical SynthesisIntermediate for synthesizing other compoundsVersatile reactivity
Pharmaceutical ResearchPotential antimicrobial agentMay enhance drug formulations
Analytical ChemistryStandard in chromatographyEnsures method validation

Mechanism of Action

The mechanism by which ethyl (4-methylthiophenyl)acetate exerts its effects involves interactions with molecular targets and pathways. The compound’s sulfide group can interact with enzymes and proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .

Comparison with Similar Compounds

Ethyl Acetate (Baseline Comparison)

Ethyl acetate (CAS: 141-78-6) serves as a foundational ester for comparison. Key differences include:

Property Ethyl Acetate Ethyl (4-methylthiophenyl)acetate
Molecular formula C₄H₈O₂ C₁₁H₁₄O₂S
Molecular weight (g/mol) 88.11 210.29
Boiling point (°C) 77.1 301.6
Density (g/cm³) 0.902 1.111
Functional groups Ester Ester + methylthiophenyl

Ethyl 4-Methylphenoxyacetate (CAS: N/A)

Ethyl 4-methylphenoxyacetate (C₁₁H₁₄O₃, MW: 194.23) replaces the methylthio group with a methylphenoxy (-OPhMe) substituent. Key distinctions:

  • Refractive index : 1.499–1.505 (vs. unmeasured for this compound)
  • Specific gravity : 1.075–1.083 (lower than 1.111)
  • Applications : Food additives (regulated by JECFA/FCC), contrasting with sulfur-based pharmaceutical uses .

The oxygen atom in the phenoxy group reduces electron-donating effects compared to sulfur, altering solubility and reactivity in nucleophilic environments.

Ethyl 2-(Thiophen-3-yl)acetate (CAS: 37784-63-7)

This compound features a thiophene ring instead of a methylthiophenyl group. Synthesized via diethyl oxalate and hydroxymethylthiophene, it exhibits:

  • Boiling point: Not reported, but likely lower than 301.6°C due to smaller aromatic system
  • Reactivity : Thiophene’s conjugated π-system enhances electrophilic substitution at the 2- and 5-positions, unlike the para-directed methylthiophenyl group .

Ethyl 2-(4-Cyanophenyl)acetate (CAS: 67237-76-7)

The cyano (-CN) substituent introduces strong electron-withdrawing effects:

  • Polarity : Higher than methylthio, increasing solubility in polar solvents
  • Boiling point : Expected to be lower than 301.6°C due to reduced molecular weight (MW: 203.24 g/mol)
  • Reactivity : Deactivates the phenyl ring, opposing the methylthio group’s activation for electrophilic attacks .

Ethyl 2-(2-Hydroxyphenyl)acetate (CAS: 41873-65-8)

The hydroxyl (-OH) group enables hydrogen bonding, significantly altering properties:

  • Melting point : Likely higher due to intermolecular H-bonding
  • Acid value : ≤1.0 (indicates lower acidity compared to thioesters)
  • Applications : Intermediate in drug synthesis (e.g., analgesics) .

Structural and Functional Group Analysis

Compound Key Substituent Electronic Effect Reactivity Profile
This compound -SMe Electron-donating Para-directed electrophilic substitution
Ethyl 4-methylphenoxyacetate -OPhMe Mild electron-donating Ortho/para-directed substitution
Ethyl 2-(4-cyanophenyl)acetate -CN Electron-withdrawing Meta-directed substitution
Ethyl 2-(thiophen-3-yl)acetate Thiophene ring Conjugated π-system Electrophilic substitution at 2/5

Biological Activity

Ethyl (4-methylthiophenyl)acetate, with the molecular formula C11H14O2S, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its distinctive sulfide odor and is soluble in various organic solvents. Understanding its biological activity involves exploring its pharmacokinetics, mechanisms of action, and applications in medicinal chemistry.

This compound can be synthesized through a reaction involving sodium sulfide and ethyl p-methylhydroxyphenylacetate. The reaction conditions typically require heating to facilitate the formation of the compound. This synthesis process can be optimized for industrial applications by controlling parameters such as temperature and pressure to enhance yield and purity.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key factors influencing its bioavailability include:

  • Absorption : The compound's solubility in organic solvents suggests it may be readily absorbed when administered.
  • Distribution : Its lipophilic nature may allow it to cross cellular membranes effectively.
  • Metabolism : this compound may undergo metabolic transformations, including oxidation and reduction reactions, which can influence its biological activity .

Anticancer Research

Recent studies have focused on the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7). In vitro assays demonstrated that certain derivatives could reduce cell viability significantly at low concentrations .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 32MCF-70.075Inhibition of tubulin polymerization
Compound 33MDA-MB-2310.620Induction of apoptosis via Bcl2/Bax modulation

Antimicrobial Studies

This compound has also been investigated for antimicrobial properties. Similar thiophene compounds have demonstrated effectiveness against bacterial strains, indicating a potential role in developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A study evaluated the antiproliferative effects of various thiophene derivatives on MCF-7 cells. The results indicated that certain substitutions on the thiophene ring enhanced anticancer activity, highlighting the importance of structural modifications in drug design .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

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